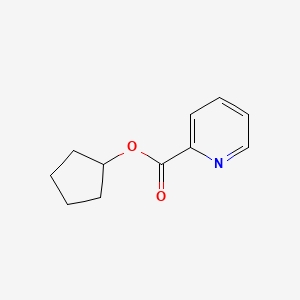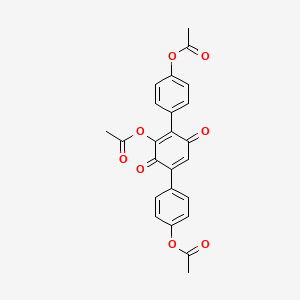
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is a complex organic compound characterized by its unique structure, which includes multiple acetyloxy groups and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- typically involves the acetylation of 2,5-Cyclohexadiene-1,4-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their acetylation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its acetyloxy groups may also facilitate interactions with enzymes and other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-(acetyloxy)-2,5-bis(4-(acetyloxy)phenyl)- is unique due to its multiple acetyloxy groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
59903-98-9 |
|---|---|
Formule moléculaire |
C24H18O8 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
[4-[5-acetyloxy-4-(4-acetyloxyphenyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O8/c1-13(25)30-18-8-4-16(5-9-18)20-12-21(28)22(24(23(20)29)32-15(3)27)17-6-10-19(11-7-17)31-14(2)26/h4-12H,1-3H3 |
Clé InChI |
VJYMZXWMESGNFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C(=C(C2=O)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
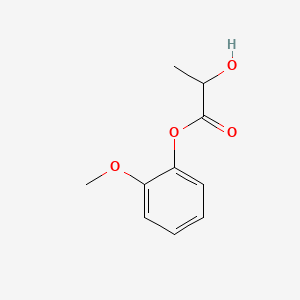
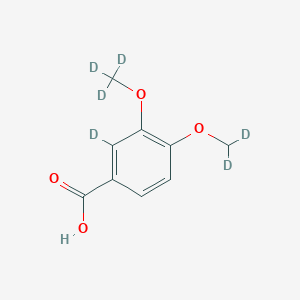
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)


![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
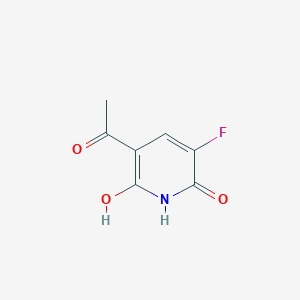

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)
